(R)-5-Methylpiperidin-2-one

Chiroptical spectroscopy Enantiomeric purity Quality control

(R)-5-Methylpiperidin-2-one (CAS 1121-71-7) is a chiral, non-racemic six-membered lactam (δ-valerolactam) bearing a single stereogenic center at the 5-position in the (R)-configuration. It belongs to the piperidin-2-one class of heterocycles, which are foundational scaffolds in medicinal chemistry, serving as intermediates for central nervous system agents, nootropics, and bioactive alkaloid synthesis.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
Cat. No. B14016352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-Methylpiperidin-2-one
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCC1CCC(=O)NC1
InChIInChI=1S/C6H11NO/c1-5-2-3-6(8)7-4-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m1/s1
InChIKeyNSRPFJGOCZUUHE-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-5-Methylpiperidin-2-one: Chiral δ-Lactam Building Block for Asymmetric Synthesis and Medicinal Chemistry Procurement


(R)-5-Methylpiperidin-2-one (CAS 1121-71-7) is a chiral, non-racemic six-membered lactam (δ-valerolactam) bearing a single stereogenic center at the 5-position in the (R)-configuration. It belongs to the piperidin-2-one class of heterocycles, which are foundational scaffolds in medicinal chemistry, serving as intermediates for central nervous system agents, nootropics, and bioactive alkaloid synthesis. The compound is typically supplied as a single enantiomer with an enantiomeric excess of ≥95% by commercial vendors such as Leyan (product code 1719278, 98% purity) . Its well-defined stereochemistry and the presence of a reactive lactam carbonyl make it a versatile building block for the introduction of chirality into more complex molecular architectures, particularly in the synthesis of polysubstituted piperidines found in FDA-approved pharmaceuticals [1].

Why Racemic or (S)-Configured 5-Methylpiperidin-2-one Cannot Substitute the (R)-Enantiomer in Chiral Synthesis Pipelines


In chiral drug synthesis, the absolute configuration of a building block is a critical quality attribute (CQA) that dictates the stereochemical outcome of downstream steps. Substituting (R)-5-methylpiperidin-2-one (CAS 1121-71-7) with its (S)-enantiomer (CAS 1192-98-9) or the racemate (CAS 3298-16-6) would invert or scramble the stereochemistry of the final active pharmaceutical ingredient (API), potentially abolishing target binding, altering pharmacokinetics, or generating an unwanted stereoisomer with distinct toxicological profiles [1]. The δ-lactam ring of 5-methylpiperidin-2-one is also conformationally sensitive; the (R)-methyl substituent adopts a preferred pseudoequatorial orientation that influences the trajectory of nucleophilic additions and ring-opening reactions. This conformational bias is enantiomer-dependent and cannot be replicated by the (S)-enantiomer or achiral analogs like unsubstituted piperidin-2-one, which lacks the chiral directing group entirely [2]. Consequently, procurement specifications for (R)-5-methylpiperidin-2-one must mandate verified enantiomeric excess (ee) and absolute configuration documentation to ensure synthetic fidelity.

Quantitative Differentiation of (R)-5-Methylpiperidin-2-one from Its Closest Analogs: Head-to-Head and Cross-Study Evidence


Chiroptical Fingerprint: Specific Rotation Differentiates (R) from (S) and Racemic 5-Methylpiperidin-2-one

The (R)-(+)-5-methylpiperidin-2-one reported by Jackman et al. (1982) is dextrorotatory, yielding a positive specific rotation that is opposite in sign to the (S)-enantiomer and absent in the racemate [1]. This chiroptical signature provides a definitive, quantitative identity test that distinguishes the (R)-enantiomer from alternative forms of 5-methylpiperidin-2-one available in the supply chain (CAS 1192-98-9 and CAS 3298-16-6). The magnitude difference between the (+)-enantiomer and the racemic zero-baseline enables detection of enantiomeric adulteration via polarimetry.

Chiroptical spectroscopy Enantiomeric purity Quality control

Conformational Pre-organization: (R)-Methyl Pseudoequatorial Preference Directs Synthesis Diastereoselectivity

The 1982 study by Jackman et al. established through circular dichroism (CD) spectroscopy that the amide chromophore in (R)-(+)-5-methylpiperidin-2-one adopts a non-planar conformation driven by the 5-methyl substituent, which preferentially occupies a pseudoequatorial orientation [1]. This pre-organization translates into measurable diastereoselectivity in subsequent alkylation and reduction reactions. In contrast, piperidin-2-one itself (CAS 675-20-7) lacks this chiral directing group and cannot impart stereochemical control. The (S)-enantiomer exhibits the same conformational energy minimum but directs the opposite face, leading to inverted product stereochemistry.

Conformational analysis Diastereoselective synthesis Piperidine alkaloids

Chemoenzymatic Derivatization: Lactate Dehydrogenase Enables Enantioselective Synthesis of 3-Hydroxy-5-methylpiperidin-2-ones from Racemic Precursors

The 2000 Tetrahedron Letters paper by Willis and co-workers demonstrated that 3-hydroxy-5-methylpiperidin-2-ones can be accessed in enantiomerically enriched form via lactate dehydrogenase-catalyzed kinetic resolution and reduction of racemic α-keto ester precursors [1]. While this study generated both cis and trans diastereomers, the downstream chirality at C-5 is predetermined by the choice of resolved (R)- or (S)-configured intermediate. For procurement, this means that (R)-5-methylpiperidin-2-one serves as a rigid, pre-resolved scaffold that bypasses the need for enzymatic resolution in the user's laboratory, saving process development time and cost.

Chemoenzymatic synthesis Kinetic resolution Lactate dehydrogenase

Enantiomer-Specific Inhibitor Potency: Class-Level Evidence from Piperidine-Based Farnesyltransferase and Glycosidase Inhibitors

While direct IC50 values comparing (R)- and (S)-5-methylpiperidin-2-one as isolated pharmacophores are absent from the peer-reviewed literature, class-level SAR studies on piperidine-based inhibitors provide quantitative precedent that enantiomer configuration is a decisive determinant of target engagement. In a study of piperidine-2-one farnesyltransferase inhibitors, the (+)-enantiomer of the lead series exhibited potent inhibition while the (−)-enantiomer was substantially less active, representing a >10-fold potency differential [1]. Similarly, isofagomine lactams—which bear a 5-methylpiperidin-2-one substructure—act as glycosidase inhibitors only when the stereochemistry matches the enzyme's transition-state geometry; the opposite enantiomer is orders of magnitude less potent .

Enantiomer-dependent activity Farnesyltransferase inhibition Glycosidase inhibition

High-Value Procurement Scenarios for (R)-5-Methylpiperidin-2-one Driven by Quantitative Differentiation Evidence


Synthesis of Enantiopure Polysubstituted Piperidine Drug Candidates

Medicinal chemistry teams constructing libraries of 2,3- or 3,5-disubstituted piperidines for CNS or oncology targets require a chiral building block that sets the C-5 stereocenter with absolute fidelity. (R)-5-Methylpiperidin-2-one, with its documented pseudoequatorial methyl conformational preference and verified ≥95% ee, provides this stereochemical foundation. Alkylation at C-3 proceeds with predictable diastereofacial selectivity, enabling the efficient preparation of compounds like (+)-femoxetine precursors and renin inhibitor intermediates [1] [2].

Chiral Reference Standard for Enantiomeric Purity Analysis

Analytical chemistry and quality control laboratories developing chiral HPLC or SFC methods for 5-methylpiperidin-2-one-containing APIs can use (R)-5-methylpiperidin-2-one as a reference standard. The compound's specific rotation sign (dextrorotatory) and magnitude, together with its CD spectrum reported by Jackman et al., provide orthogonal identity confirmation orthogonal to chromatographic retention time, ensuring that the (R)-enantiomer peak is correctly assigned and not confused with the (S)-enantiomer or achiral impurities [1].

Chemoenzymatic Process Development Bypass

Process chemistry groups tasked with scaling up enantiopure 3-hydroxy-5-methylpiperidin-2-ones can avoid the lactate dehydrogenase resolution step required when starting from racemic material by procuring (R)-5-methylpiperidin-2-one directly. This eliminates the yield ceiling of ≤50% inherent to kinetic resolution and removes the need for enzyme sourcing, cofactor recycling, and chiral purity upgrade steps, thereby compressing the synthetic route and reducing the cost of goods for preclinical tox batch production [1].

Quote Request

Request a Quote for (R)-5-Methylpiperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.